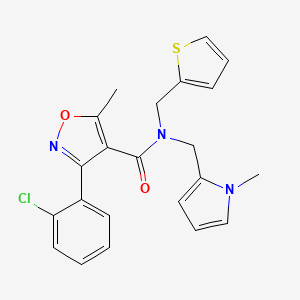

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide

Description

Isoxazole derivatives are pivotal in medicinal and agrochemical research due to their diverse biological activities, including anti-inflammatory, antifungal, and antiviral properties . The compound 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide (hereafter referred to as Compound A) is synthesized via a multistep protocol involving Biginelli dihydropyrimidine derivatives and Claisen-Schmidt chalcone intermediates, followed by cyclization with hydroxylamine hydrochloride . This compound is part of a series designed to optimize pharmacokinetic profiles and minimize side effects, with specific emphasis on cyclooxygenase (COX-1/2) inhibition for anti-inflammatory applications .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S/c1-15-20(21(24-28-15)18-9-3-4-10-19(18)23)22(27)26(14-17-8-6-12-29-17)13-16-7-5-11-25(16)2/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZDDFHQVJADDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CN3C)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-4-carboxamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its synthesis, biological evaluations, and therapeutic implications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the formation of isoxazole derivatives through multi-step processes. The presence of functional groups such as chlorophenyl, methyl, and thiophenyl enhances its reactivity and potential biological activity. For instance, the isoxazole core is known for its role in various pharmacological applications, particularly in anti-inflammatory and anticancer agents.

Synthetic Pathway Overview

- Formation of Isoxazole Ring : The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring.

- Substitution Reactions : Subsequent steps include introducing the chlorophenyl and thiophenyl groups through electrophilic aromatic substitution.

- Amide Bond Formation : The final step typically involves coupling reactions to form the amide linkages with pyrrol derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds similar to our target compound have shown promising cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. Specific derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis .

Case Study: Isoxazole Derivatives

A study evaluated a series of isoxazole-amide derivatives for their cytotoxicity:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2d | Hep3B | 15.5 | Induction of apoptosis |

| 2e | MCF-7 | 12.3 | Cell cycle arrest at G2/M phase |

These findings suggest that structural modifications can enhance anticancer activity, indicating a potential pathway for developing new therapeutic agents .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary bioassays indicated moderate fungicidal activities against certain strains, suggesting its potential as an antifungal agent .

The proposed mechanisms for the biological activity of isoxazole derivatives often involve:

- Inhibition of Enzymatic Pathways : Many isoxazoles act by inhibiting specific enzymes involved in cancer proliferation or microbial growth.

- Modulation of Cell Signaling : These compounds may interfere with signaling pathways that regulate cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of these compounds. Variations in substituents on the isoxazole ring significantly influence their pharmacological profiles:

- Chlorophenyl Substitution : Enhances lipophilicity and may improve cell membrane permeability.

- Thiophenyl Group : Contributes to increased interaction with biological targets due to its unique electronic properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to isoxazole derivatives exhibit significant anticancer properties. The isoxazole ring system is known for its ability to interact with various biological targets, making it a focal point in drug discovery for cancer treatment. Studies have shown that the compound may inhibit tumor growth by inducing apoptosis in cancer cells, although specific data on this compound's efficacy are still emerging.

Neurological Disorders

The structure of this compound suggests potential applications in treating neurological disorders due to the presence of the pyrrole moiety, which is associated with neuroprotective effects. Research into related compounds has demonstrated their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Anti-inflammatory Properties

Preliminary studies on isoxazole derivatives have highlighted their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.

Antimicrobial Activity

Emerging studies suggest that the compound may possess antimicrobial properties. The chlorophenyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antibacterial effects.

Case Study 1: Anticancer Potential

A study published in European Journal of Medicinal Chemistry evaluated the anticancer activity of various isoxazole derivatives, including those structurally similar to the compound . The results indicated that these compounds could effectively induce apoptosis in cancer cell lines through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Research conducted on related pyrrole-containing compounds demonstrated neuroprotective effects in animal models of neurodegenerative diseases. These studies showed a reduction in neuronal loss and improved behavioral outcomes, suggesting a potential application for the compound in treating Alzheimer's disease .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into isoxazole derivatives revealed their capacity to inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators. This finding supports further exploration of the compound's potential use in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Compound A features a unique substitution pattern with a 2-chlorophenyl group at position 3 of the isoxazole core and dual N-substituents: a 1-methyl-1H-pyrrol-2-ylmethyl group and a thiophen-2-ylmethyl moiety. Below is a comparison with structurally related compounds:

Key Observations:

- Substituent Impact: Compound B replaces the dual N-substituents of Compound A with a thiourea-linked 2-methoxyphenyl group. Compound C utilizes a thiazole core instead of isoxazole, which alters electronic properties and binding affinity. The 3-(trifluoromethyl)phenyl group in C improves lipophilicity and resistance to oxidative metabolism compared to A’s 2-chlorophenyl . Compound D is structurally simpler, lacking the chlorophenyl and complex N-substituents of A. Its crystallographic data reveals planar isoxazole-thiazole conjugation, suggesting rigid binding conformations .

Pharmacological and Pharmacokinetic Comparisons

Pharmacokinetic Predictions

Swiss ADME analysis of Compound A predicts:

- LogP : 3.2 (moderate lipophilicity, suitable for oral absorption).

- Solubility : -3.1 (moderate aqueous solubility).

- Bioavailability Score : 0.55 (favorable for drug development) .

In contrast:

- Compound C ’s trifluoromethyl group increases LogP (4.1), enhancing blood-brain barrier penetration but risking hepatotoxicity .

- Compound B ’s thiourea group reduces bioavailability (Score: 0.35) due to poor membrane permeability .

Research Findings and Challenges

- Molecular Docking : Compound A shows strong binding to COX-2’s active site (ΔG = -9.2 kcal/mol), facilitated by hydrophobic interactions with the chlorophenyl group and hydrogen bonds from the carboxamide .

- Synthetic Challenges : The multistep synthesis of A (Biginelli → Claisen-Schmidt → cyclization) yields <50% purity, necessitating chromatographic refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.